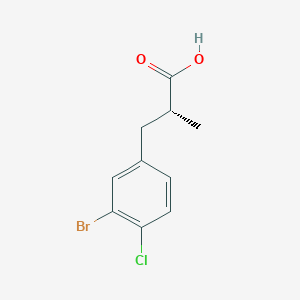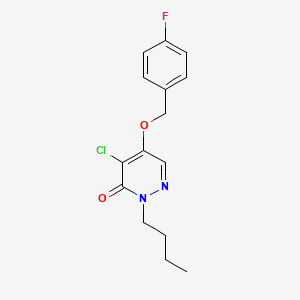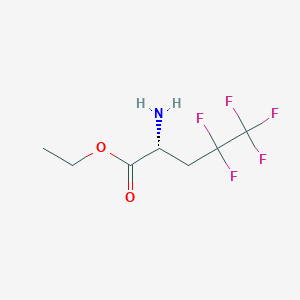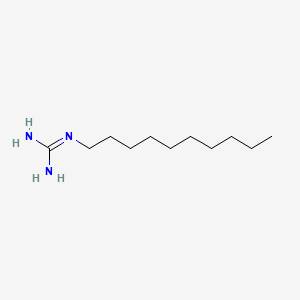
Cyclopenta-1,3-diene;tungsten(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(cyclopentadienyl)tungsten dichloride: C10H10Cl2W . It is a green to grey powder that is sensitive to air and moisture . This compound is part of the metallocene family, which are characterized by the presence of cyclopentadienyl ligands bound to a central metal atom.
準備方法
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically proceeds as follows :
WCl6+2NaC5H5→W(C5H5)2Cl2+2NaCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)tungsten dichloride are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the compound.
化学反応の分析
Types of Reactions: Bis(cyclopentadienyl)tungsten dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other ligands, enhancing its stability and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, aryl halides, and reducing agents such as sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted tungstenocenes .
科学的研究の応用
Chemistry: In chemistry, bis(cyclopentadienyl)tungsten dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation . Its unique structure allows it to facilitate these reactions efficiently.
Biology and Medicine: Recent studies have explored the potential anticancer properties of tungstenocenes, including bis(cyclopentadienyl)tungsten dichloride. It has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its catalytic properties are leveraged in processes such as the synthesis of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of bis(cyclopentadienyl)tungsten dichloride involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands stabilize the tungsten center and facilitate its interaction with other molecules. The compound can undergo redox reactions, altering its oxidation state and reactivity. In biological systems, it can induce apoptosis by generating reactive oxygen species (ROS) and interacting with DNA .
類似化合物との比較
Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Similar to bis(cyclopentadienyl)tungsten dichloride but with titanium as the central metal.
Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2): Another metallocene with zirconium as the central metal.
Uniqueness: Bis(cyclopentadienyl)tungsten dichloride is unique due to the presence of tungsten, which imparts distinct catalytic properties and reactivity compared to its titanium and zirconium counterparts. Its ability to undergo redox reactions and form stable complexes makes it valuable in various applications .
特性
分子式 |
C10H10Cl2W-2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;tungsten(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
DSECQQNIMXMFHP-UHFFFAOYSA-L |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[W+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
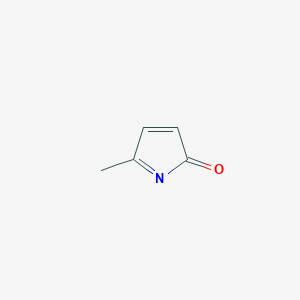
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)


